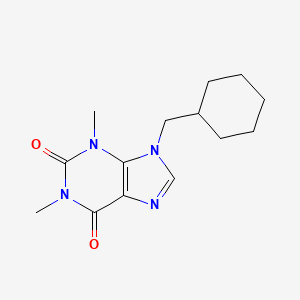
9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by a cyclohexylmethyl group attached to the ninth position of the purine ring, with two methyl groups at the first and third positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with cyclohexylmethyl halide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the reproducibility and yield of the compound. Purification is typically achieved through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the purine ring, potentially leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
- Hydroxylated derivatives from oxidation.
- Dihydropurine derivatives from reduction.
- Substituted cyclohexylmethyl derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of various chemical modifications.
Biology: In biological research, 9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione is studied for its potential as an enzyme inhibitor. It can interact with purine-binding proteins, making it a valuable tool in enzymology studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting purine-related pathways. Its ability to inhibit specific enzymes makes it a candidate for anticancer and antiviral therapies.
Industry: In the pharmaceutical industry, the compound is used in the development of new therapeutic agents. Its synthesis and modification are of interest for creating novel drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione involves its interaction with purine-binding proteins and enzymes. The compound can inhibit the activity of enzymes such as xanthine oxidase by binding to their active sites. This inhibition can disrupt purine metabolism, leading to therapeutic effects in conditions like gout and hyperuricemia.
Vergleich Mit ähnlichen Verbindungen
Caffeine (1,3,7-trimethylxanthine): Similar structure but with an additional methyl group at the seventh position.
Theophylline (1,3-dimethylxanthine): Lacks the cyclohexylmethyl group, used as a bronchodilator.
Theobromine (3,7-dimethylxanthine): Similar structure but with methyl groups at the third and seventh positions.
Uniqueness: 9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione is unique due to the presence of the cyclohexylmethyl group, which imparts distinct physicochemical properties. This structural feature enhances its binding affinity to certain enzymes and receptors, making it a valuable compound in drug development.
Eigenschaften
CAS-Nummer |
7465-36-3 |
|---|---|
Molekularformel |
C14H20N4O2 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
9-(cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2/c1-16-12-11(13(19)17(2)14(16)20)15-9-18(12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
IGYQOYFHMQPQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















